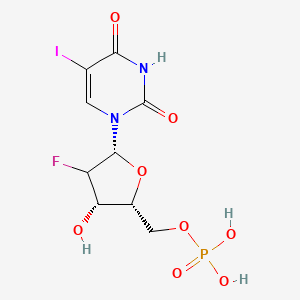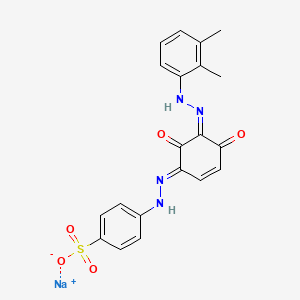
Melphalan Dimer-d8 Dihydrochloride
Vue d'ensemble
Description
Daclatasvir-d6 est un dérivé marqué au deutérium du Daclatasvir, un inhibiteur puissant et actif par voie orale de la protéine non structurale 5A (NS5A) du virus de l'hépatite C (VHC). Ce composé est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification du Daclatasvir. Le marquage au deutérium permet de le distinguer du composé non marqué lors des procédures analytiques .
Applications De Recherche Scientifique
Daclatasvir-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Daclatasvir and its metabolites.
Biology: Helps in studying the pharmacokinetics and metabolism of Daclatasvir in biological systems.
Medicine: Assists in the development and optimization of antiviral therapies targeting HCV.
Industry: Employed in quality control and analytical testing of pharmaceutical formulations containing Daclatasvir
Safety and Hazards
Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Mécanisme D'action
Target of Action
Melphalan Dimer-d8 Dihydrochloride, also known as Melphalan, is an alkylating agent of the bischloroethylamine type . It primarily targets DNA within tumor cells . It is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
Mode of Action
Melphalan binds at the N7 position of guanine and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, thereby inhibiting the proliferation of tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by Melphalan is DNA replication. By inducing inter-strand cross-links in DNA, Melphalan disrupts the normal replication process. This leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
Melphalan, the parent compound, is known to have a terminal elimination half-life of approximately 75 minutes following intravenous administration .
Result of Action
The primary result of Melphalan’s action is the inhibition of DNA replication, leading to cell cycle arrest and cell death . This makes it effective in the treatment of various cancers, including multiple myeloma and ovarian carcinoma .
Analyse Biochimique
Biochemical Properties
Melphalan Dimer-d8 Dihydrochloride: plays a significant role in biochemical reactions by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerase and topoisomerase, enzymes crucial for DNA replication and repair. The nature of these interactions involves the formation of covalent bonds between the alkylating groups of this compound and the nucleophilic sites on the DNA and proteins, leading to the inhibition of their normal functions .
Cellular Effects
This compound: exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound affects cell signaling pathways, such as the p53 pathway, which is activated in response to DNA damage and leads to the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form covalent bonds with DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound binds to the nucleophilic sites on DNA, such as the N7 position of guanine, resulting in the formation of DNA adducts and cross-links. These modifications prevent the normal unwinding and separation of DNA strands, thereby inhibiting the activity of DNA polymerase and topoisomerase. Additionally, this compound can induce changes in gene expression by activating DNA damage response pathways, leading to the upregulation of genes involved in DNA repair and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage, prolonged cell cycle arrest, and increased apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and systemic organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the adverse effects outweigh the benefits .
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily related to its alkylating activity. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxifying alkylating agents. This interaction leads to the formation of conjugates that are more easily excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and DNA, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound: exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of this compound is crucial for its ability to induce DNA damage and inhibit DNA replication and transcription .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Daclatasvir-d6 implique l'incorporation d'atomes de deutérium dans la molécule de Daclatasvir. Ceci est généralement réalisé par des réactions d'échange hydrogène-deutérium ou en utilisant des réactifs deutérés pendant le processus de synthèse. Les étapes clés incluent :
Échange hydrogène-deutérium : Cette méthode consiste à remplacer les atomes d'hydrogène dans la molécule de Daclatasvir par des atomes de deutérium en utilisant du gaz deutérium ou des solvants deutérés dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle du Daclatasvir-d6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse : Réactions d'échange hydrogène-deutérium à grande échelle ou utilisation de réactifs deutérés.
Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation, la chromatographie ou la distillation pour atteindre des niveaux de pureté élevés.
Contrôle qualité : Tests rigoureux en utilisant la spectrométrie de masse et d'autres méthodes analytiques pour garantir l'incorporation correcte du deutérium et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Daclatasvir-d6 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et le gaz hydrogène sont utilisés.
Substitution : Des réactifs comme les halogènes, les acides et les bases sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le Daclatasvir-d6 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du Daclatasvir et de ses métabolites.
Biologie : Aide à étudier la pharmacocinétique et le métabolisme du Daclatasvir dans les systèmes biologiques.
Médecine : Aide au développement et à l'optimisation des thérapies antivirales ciblant le VHC.
Industrie : Utilisé dans le contrôle qualité et les tests analytiques des formulations pharmaceutiques contenant du Daclatasvir
Mécanisme d'action
Le Daclatasvir-d6, comme le Daclatasvir, inhibe la protéine NS5A du VHC, qui est essentielle à la réplication virale. Le composé se lie à la protéine NS5A, perturbant sa fonction et empêchant la réplication du virus. Cette inhibition se produit par la perturbation de la localisation sous-cellulaire de la NS5A, l'inhibition de la synthèse de l'ARN viral et l'interférence avec l'assemblage et la sécrétion des virions .
Comparaison Avec Des Composés Similaires
Composés similaires
Ledipasvir : Un autre inhibiteur de la NS5A utilisé en association avec d'autres agents antiviraux pour le traitement du VHC.
Ombitasvir : Un inhibiteur de la NS5A utilisé dans les thérapies combinées pour le VHC.
Elbasvir : Comme le Daclatasvir, il inhibe la protéine NS5A du VHC.
Unicité du Daclatasvir-d6
Le Daclatasvir-d6 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. Les atomes de deutérium le rendent facilement distinguishable du Daclatasvir non marqué en spectrométrie de masse, améliorant la précision et la fiabilité des analyses quantitatives .
Propriétés
IUPAC Name |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-GXBFPSLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




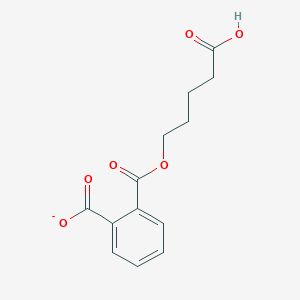
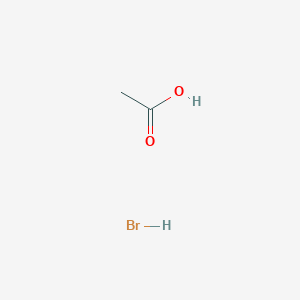
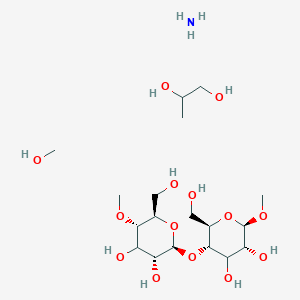
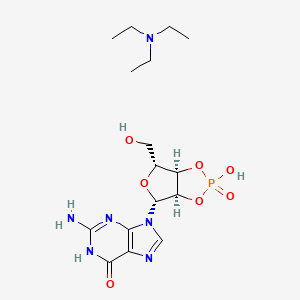
![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
